

# Application Notes and Protocols for Anlotinib and Immunotherapy Combination Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anlotinib (hydrochloride)*

Cat. No.: *B10783339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design, experimental protocols, and data interpretation for investigating the combination of anlotinib, a multi-targeted tyrosine kinase inhibitor, and immunotherapy, primarily focusing on immune checkpoint inhibitors (ICIs) like PD-1/PD-L1 antibodies.

## Introduction

Anlotinib is an oral multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR- $\alpha/\beta$ ), and c-Kit.<sup>[1][2]</sup> Its primary mechanism of action is the inhibition of tumor angiogenesis and cell proliferation.<sup>[1]</sup> Emerging evidence suggests that anlotinib can also modulate the tumor microenvironment, making it more favorable for an immune response.<sup>[3][4]</sup> This has led to a strong rationale for combining anlotinib with immunotherapies, such as PD-1/PD-L1 inhibitors, to achieve synergistic anti-tumor effects.<sup>[5][6]</sup> This document outlines key considerations for designing and executing preclinical and clinical studies to evaluate this combination therapy.

## Clinical Study Design

A prospective, phase II clinical trial is a common design to evaluate the efficacy and safety of anlotinib combined with immunotherapy.

Primary Endpoint:

- Objective Response Rate (ORR)

Secondary Endpoints:

- Progression-Free Survival (PFS)
- Overall Survival (OS)
- Disease Control Rate (DCR)
- Duration of Response (DoR)
- Safety and Tolerability

Patient Population: Patients with advanced solid tumors, such as non-small cell lung cancer (NSCLC) or small-cell lung cancer (SCLC), who have progressed after standard therapies are often enrolled.[7][8]

Treatment Regimen:

- Anlotinib: Typically administered orally once daily, for example at a dose of 8-12 mg, on a two-week on, one-week off schedule.[8][9]
- Immunotherapy (e.g., PD-1 inhibitor): Administered intravenously every three weeks.[8]
- Treatment continues until disease progression or unacceptable toxicity.[6]

Efficacy Assessment: Tumor response is typically evaluated using imaging techniques like CT scans at baseline and then every 6-8 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).[8][10]

## Quantitative Data from Clinical Studies

The following tables summarize the efficacy of anlotinib in combination with immunotherapy across different cancer types and treatment lines.

Table 1: Efficacy of Anlotinib and PD-1/PD-L1 Inhibitors in Advanced Small-Cell Lung Cancer (SCLC)

| Study Population                         | Treatment Line             | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) | Reference |
|------------------------------------------|----------------------------|---------------------|--------------------|---------|---------|-----------|
| Advanced SCLC                            | Second-line and subsequent | 3.40                | 8.20               | -       | -       | [7]       |
| Previously immunotherapy-treated ES-SCLC | Later-line                 | -                   | 13.2               | 32.4    | 73.5    | [9]       |

Table 2: Efficacy of Anlotinib and PD-1 Inhibitors in Advanced Non-Small Cell Lung Cancer (NSCLC)

| Study Population                                   | Treatment Line | Median PFS (months) | Median OS (months) | ORR (%) | DCR (%) | Reference            |
|----------------------------------------------------|----------------|---------------------|--------------------|---------|---------|----------------------|
| Advanced NSCLC                                     | Second-line    | -                   | -                  | 31.25   | 65.63   | <a href="#">[11]</a> |
| Elderly patients with advanced NSCLC               | First-line     | 15.87               | -                  | 47.5    | 97.5    | <a href="#">[11]</a> |
| Advanced refractory solid tumors (including NSCLC) | Various lines  | -                   | -                  | 23.08   | 80.77   | <a href="#">[6]</a>  |

## Preclinical Study Design & Experimental Protocols

Preclinical studies using animal models are crucial to elucidate the mechanism of synergy and to test novel combination strategies.

### Animal Models

Syngeneic mouse models of cancer (e.g., lung cancer) are appropriate for studying the effects of combination therapy on the tumor microenvironment and anti-tumor immunity.[\[3\]](#)

### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow for evaluating anlotinib and immunotherapy combination.

## Detailed Methodologies

### 1. Cell Viability Assay (MTT Assay)

- Objective: To assess the direct cytotoxic effect of anlotinib on cancer cells.
- Protocol:

- Seed cancer cells (e.g., A549, H1299) in 96-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of anlotinib for 24, 48, and 72 hours.
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

## 2. Apoptosis Assay (Annexin V/PI Staining)

- Objective: To quantify the induction of apoptosis by anlotinib.
- Protocol:
  - Treat cancer cells with anlotinib for a specified time.
  - Harvest the cells and wash them with cold PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  - Incubate in the dark at room temperature for 15 minutes.
  - Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

## 3. Flow Cytometry for Immune Cell Profiling

- Objective: To analyze the composition of immune cells within the tumor microenvironment.
- Protocol:

- Excise tumors from treated and control mice and mechanically dissociate them into a single-cell suspension.
- Filter the cell suspension through a cell strainer.
- Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; NK1.1 for NK cells).
- For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells before adding intracellular antibodies.
- Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.

#### 4. Western Blotting for Signaling Pathway Analysis

- Objective: To investigate the effect of anlotinib on key signaling pathways.
- Protocol:
  - Lyse treated cells or tumor tissues in RIPA buffer to extract total protein.
  - Determine protein concentration using a BCA assay.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total VEGFR2, PDGFR $\beta$ , FGFR1) overnight at 4°C.[12]
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Signaling Pathways and Mechanisms of Synergy

The synergistic effect of anlotinib and immunotherapy is attributed to multiple mechanisms.



[Click to download full resolution via product page](#)

Caption: Signaling pathways and synergistic mechanisms of anlotinib and immunotherapy.

Anlotinib's inhibition of VEGFR, PDGFR, and FGFR leads to a reduction in angiogenesis and normalization of the tumor vasculature.<sup>[2]</sup> This alleviates hypoxia and enhances the infiltration of immune cells such as T cells and natural killer (NK) cells.<sup>[3][6]</sup> Furthermore, anlotinib can reprogram the immunosuppressive tumor microenvironment by decreasing the population of M2-like tumor-associated macrophages (TAMs) and increasing M1-like TAMs.<sup>[3]</sup> Some studies also suggest that anlotinib can downregulate PD-L1 expression on vascular endothelial cells.<sup>[13]</sup> By blocking the PD-1/PD-L1 axis, immune checkpoint inhibitors restore the anti-tumor activity of effector T cells.<sup>[9]</sup> The combination of these effects leads to a potent, synergistic anti-tumor response.

## Logical Framework for Study Design

[Click to download full resolution via product page](#)

Caption: Logical framework for the development of anlotinib and immunotherapy combination.

## Conclusion

The combination of anlotinib and immunotherapy represents a promising therapeutic strategy for various solid tumors. A well-designed study, incorporating both preclinical and clinical investigations, is essential to fully elucidate the synergistic mechanisms and to optimize the clinical application of this combination therapy. The protocols and frameworks provided in these application notes offer a guide for researchers and drug development professionals in this endeavor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anlotinib optimizes anti-tumor innate immunity to potentiate the therapeutic effect of PD-1 blockade in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of anlotinib combined with PD-1/PD-L1 inhibitors as second-line and subsequent therapy in advanced small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anlotinib Combined With Anti-PD-1 Antibodies Therapy in Patients With Advanced Refractory Solid Tumors: A Single-Center, Observational, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of anlotinib combined with PD-1/PD-L1 inhibitors as second-line and subsequent therapy in advanced small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Retrospective Study of Anlotinib Combined with Anti-PD-1 Inhibitors in the 2nd or Later-Line Treatment of Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feasibility and Safety of Anlotinib Combined with Immune Checkpoint Inhibitors in Patients with Previously Immunotherapy-Treated Extensive-Stage Small Cell Lung Cancer: A Retrospective Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bevacizumab and anlotinib combination therapy acts via HIF-1 $\alpha$  suppression to exert synergistic anti-angiogenic and anti-tumor effects in non-small cell lung cancer [frontiersin.org]
- 13. Research progress of anlotinib combination therapy in cancer treatment [ebhyxbwk.njournal.sdu.edu.cn]

- To cite this document: BenchChem. [Application Notes and Protocols for Anlotinib and Immunotherapy Combination Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10783339#anlotinib-and-immunotherapy-combination-study-design\]](https://www.benchchem.com/product/b10783339#anlotinib-and-immunotherapy-combination-study-design)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)